Glycine, N-(4-methylphenyl)-, hydrazide
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Overview
Description
2-(p-Tolylamino)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a hydrazide functional group attached to an acetohydrazide backbone, with a p-tolylamino substituent. It is often used as a ligand in coordination chemistry and has shown promising biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolylamino)acetohydrazide typically involves the reaction of p-toluidine with ethyl chloroacetate to form ethyl 2-(p-tolylamino)acetate. This intermediate is then treated with hydrazine hydrate to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for 2-(p-Tolylamino)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolylamino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides.
Scientific Research Applications
2-(p-Tolylamino)acetohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(p-Tolylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell death. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions through coordination bonds .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)acetohydrazide: Similar in structure but with a bromophenoxy substituent.
2-Hydroxy-5-((4-nitrophenyl)diazenyl)benzylidene)-2-(p-Tolylamino)acetohydrazide: Contains an azo group and shows different biological activities.
Uniqueness
2-(p-Tolylamino)acetohydrazide is unique due to its specific p-tolylamino substituent, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity make it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-N-(4-methylphenyl)acetohydrazide |
InChI |
InChI=1S/C9H13N3O/c1-7-2-4-8(5-3-7)12(11)9(13)6-10/h2-5H,6,10-11H2,1H3 |
InChI Key |
VNNYGBIQQVJHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)CN)N |
Origin of Product |
United States |
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